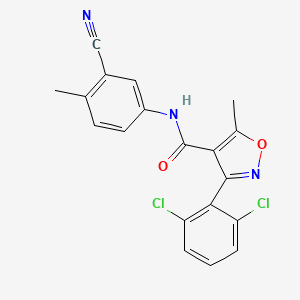

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(3-Cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by:

- A 5-methyl group on the oxazole core, enhancing metabolic stability.

- A 3-cyano-4-methylphenyl carboxamide moiety, introducing electron-withdrawing (cyano) and hydrophobic (methyl) groups for targeted interactions.

Its molecular formula is C₁₉H₁₃Cl₂N₃O₂ (approximate molecular weight: 390.22 g/mol). Safety protocols emphasize avoiding moisture, heat, and inhalation of dust, with hazards including skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2/c1-10-6-7-13(8-12(10)9-22)23-19(25)16-11(2)26-24-18(16)17-14(20)4-3-5-15(17)21/h3-8H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWMMNMLWKTILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer properties and insecticidal effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound's structure features a 1,2-oxazole ring, which is known for its diverse biological activities.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C18H15Cl2N3O2 |

| Molecular Weight | 375.24 g/mol |

| Functional Groups | Cyano, Chloro, Oxazole |

| Ring Structure | 1,2-Oxazole |

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has shown activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In vitro tests demonstrated that this compound exhibited an IC50 value in the micromolar range against MCF-7 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against pests such as Plutella xylostella. The leaf disc-dipping assay indicated that it has significant toxic effects on the larvae.

Table 2: Insecticidal Activity Results

| Insect Species | LC50 (µg/mL) |

|---|---|

| Plutella xylostella | 12.5 |

| Aphis gossypii | 15.0 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound triggers pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G0-G1 phase.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of carbonic anhydrases and other enzymes critical for tumor growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their distinguishing features:

Key Research Findings

- Crystal Structure: Analogous compounds (e.g., ) exhibit dihedral angles of ~59° between oxazole and aryl rings, influencing packing and stability. The cyano group may alter π-π stacking interactions .

- Therapeutic Potential: Leflunomide analogs () show immunomodulation, while TGR5 receptor agonists () suggest metabolic applications. Substituent choice directly affects target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.